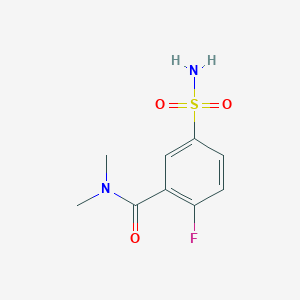

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

Description

Properties

IUPAC Name |

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDJHQHECDAQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2-Fluorobenzoic Acid

- Starting material: 2-fluorobenzoic acid.

- Reagent: Chlorosulfonic acid.

- Reaction: Electrophilic aromatic substitution to introduce a sulfonyl chloride group at the 5-position.

- Yield: Approximately 77% reported.

- Notes: This step is crucial for activating the aromatic ring for subsequent sulfamoylation.

Conversion to Sulfamoyl Derivative

- The sulfonyl chloride intermediate is treated with aqueous ammonia or primary/secondary amines.

- This reaction replaces the sulfonyl chloride with a sulfamoyl group (-SO2NH2 or substituted amine).

- Yields vary depending on the amine used; for ammonia, high yields are typical.

- For the target compound, reaction with dimethylamine or its equivalent yields the N,N-dimethylsulfamoyl group.

Formation of the Benzamide Moiety

- The carboxylic acid or its acid chloride is converted to the benzamide by reaction with dimethylamine.

- Activation of the acid is often achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

- Milder conditions using oxalyl chloride with DMF catalyst are preferred to avoid sulfonamide hydrolysis.

- Amide coupling yields the final benzamide structure with N,N-dimethyl substitution.

Alternative Synthetic Routes and Variations

Boc-Protection and Amide Coupling

- Starting from 5-amino-2-fluorobenzoic acid, Boc-protection of the amino group precedes amide coupling.

- After coupling with aniline derivatives, Boc deprotection and sulfonylation with sulfonyl chlorides afford sulfamoyl analogs.

- This route allows for inversion of the sulfonamide portion and structural diversity.

Friedel-Crafts Sulfonylation of 2-Fluoroacetanilide

- 2-Fluoroacetanilide undergoes Friedel-Crafts sulfonylation with chlorosulfonic acid.

- The resulting regioisomers are separated chromatographically.

- Subsequent reaction with amines and benzoyl chlorides leads to sulfamoylbenzamide derivatives.

- This method allows inversion of the amide group and access to regioisomeric products.

Use of Substituted Benzylamines

- Replacement of the aniline moiety with substituted benzylamines is achieved by coupling the sulfonyl chloride intermediate with benzylamine derivatives.

- These benzylamines can be synthesized from difluorobenzonitrile via Grignard or organolithium reagents.

- Subsequent amide formation and sulfonylation afford diverse sulfamoylbenzamide analogs.

Representative Data Table of Key Synthetic Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Fluorobenzoic acid | Chlorosulfonic acid, reflux | 5-Chlorosulfonyl-2-fluorobenzoic acid | 77 | Electrophilic chlorosulfonation |

| 2 | Sulfonyl chloride intermediate | Aqueous ammonia or dimethylamine | 5-Sulfamoyl-2-fluorobenzoic acid | High | Sulfonyl chloride to sulfamoyl group |

| 3 | 5-Sulfamoyl-2-fluorobenzoic acid | Thionyl chloride/oxalyl chloride + DMF catalyst; then dimethylamine | This compound | 65–90 | Acid chloride formation and amide coupling |

Research Findings and Optimization Notes

- Use of chlorosulfonic acid is effective but requires careful control to avoid overreaction or degradation.

- Oxalyl chloride with DMF catalyst is preferred over thionyl chloride for acid chloride formation to minimize sulfonamide hydrolysis.

- The sulfonyl chloride intermediate is versatile for reaction with various amines, allowing structural diversity.

- Boc-protection strategies facilitate selective functional group transformations and improve yields in multi-step syntheses.

- Friedel-Crafts sulfonylation offers regioselective access to sulfonylated intermediates but may require chromatographic separation of isomers.

- Organometallic reagents (Grignard, methyl lithium) enable the synthesis of substituted benzylamines for further coupling.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitution and condensation reactions :

Key Reactions:

-

Amide bond formation : Reacts with primary/secondary amines under polar aprotic solvents (e.g., DMF) at 80–120°C to form sulfonamide derivatives .

-

Sulfonylation : Participates in Friedel-Crafts sulfonylation with aromatic amines in the presence of chlorosulfonic acid .

Example :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide alkylation | DMF, 100°C, 12 hr | N-cyclopentyl derivative | 64–94% |

Aromatic Fluorine Substitution

The fluorine atom at the 2-position undergoes selective nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfamoyl and dimethylamide groups .

Key Reactions:

-

Amination : Reacts with thien-2-ylmethylamine at 140–165°C in polar solvents (e.g., DMSO) to yield 4-[(2-thienylmethyl)amino] derivatives .

-

Azide cyclization : Forms tetrazole rings with sodium azide (NaN₃) in refluxing toluene .

Example :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | Thien-2-ylmethylamine | DMSO, 140°C, 8 hr | Azosemide precursor | 85% |

Oxidation Reactions

The dimethylamide group and sulfamoyl moiety influence oxidation behavior:

Key Reactions:

-

Sulfide oxidation : Converts methylthio (-SMe) groups to sulfoxides (-SO) or sulfones (-SO₂) using H₂O₂/Na₂WO₄ .

-

Side-chain oxidation : Under strong oxidizers (e.g., KMnO₄), the dimethylamide group degrades to carboxylic acids.

Example :

| Starting Material | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Methylthio derivative | 30% H₂O₂, Na₂WO₄ | Sulfone derivative | Complete conversion in 6 hr |

Hydrolysis and Stability

-

Acidic hydrolysis : The sulfamoyl group decomposes in concentrated HCl (pH < 2), releasing SO₂ and NH₃ .

-

Basic hydrolysis : Stable in mild alkaline conditions (pH 8–10) but degrades in strong bases (e.g., NaOH > 1M).

Reaction Mechanisms

Biological Activity

2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound that belongs to the class of sulfamoylbenzamides, which are recognized for their potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by the presence of a fluorine atom, dimethyl groups, and a sulfamoyl functional group attached to a benzamide backbone. Its biological activity has garnered attention primarily for its potential as an antiviral agent, especially against the Hepatitis B virus (HBV).

- Molecular Formula : C₉H₁₃F₁N₂O₃S

- Molecular Weight : 232.27 g/mol

- Structure : The compound's structure includes functional groups that may influence its interaction with biological targets, particularly due to the lipophilicity introduced by the fluorine atom.

Research indicates that this compound acts primarily as an inhibitor of HBV encapsidation. The mechanism involves interference with viral RNA encapsidation processes, which are crucial for viral replication. This inhibition is facilitated by the compound's ability to interact with viral proteins involved in capsid assembly, thereby preventing the formation of infectious viral particles.

Biological Activity Data

| Activity Type | Description | EC50/IC50 Values |

|---|---|---|

| Antiviral | Inhibits HBV replication by disrupting RNA encapsidation | EC50: 5 μM |

| Cytotoxicity | Exhibits low cytotoxicity in human cell lines | CC50 > 100 μM |

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HBV replication in vitro, showing an effective concentration (EC50) of approximately 5 μM. This suggests a promising therapeutic potential against HBV infections .

- Structural Similarities and Variations : Comparative studies with other sulfamoylbenzamide derivatives have highlighted the unique properties of this compound. For instance, compounds like N,N-Dimethyl-4-sulfamoylbenzamide and 5-Sulfamoyl-2-chlorobenzamide show different antiviral efficacies due to variations in their chemical structures .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound stabilizes conformations of viral proteins, preventing their aggregation into infectious particles. This interaction is crucial for its antiviral activity .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains fluorine and sulfamoyl groups | Effective against HBV; low cytotoxicity |

| N,N-Dimethyl-4-sulfamoylbenzamide | Similar benzamide structure without fluorine | Different antiviral efficacy |

| 5-Sulfamoyl-2-chlorobenzamide | Contains chlorine instead of fluorine | Altered lipophilicity affecting bioavailability |

| N-(3,4-Difluorophenyl)-sulfamoylbenzamide | Contains difluorophenyl moiety | Enhanced interaction with specific viral proteins |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide has been investigated for its potential as an antiviral agent, particularly against hepatitis B virus (HBV). It functions by modulating capsid assembly, inhibiting viral replication. The presence of fluorine enhances binding affinity and stability, making it a promising candidate for further development in antiviral therapies .

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. The interaction with specific enzymes can alter cellular pathways, leading to potential therapeutic effects such as anti-inflammatory properties.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, suggesting its utility in developing treatments for bacterial infections. Studies have shown that sulfamoylbenzamide derivatives exhibit significant biological activity against various pathogens .

Case Study 1: Antiviral Activity Against HBV

A study published in Nature Communications demonstrated that derivatives of sulfamoylbenzamide, including this compound, effectively inhibited HBV replication by disrupting capsid assembly. The research highlighted the compound's potential as a targeted antiviral therapy .

Case Study 2: Enzyme Modulation

In another study focusing on enzyme inhibition, researchers found that this compound could inhibit specific enzymes involved in inflammatory pathways. This inhibition resulted in decreased inflammatory responses in vitro, suggesting possible applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Containing Analogues

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

- Structure: Chlorine at the 2-position, amino at the 5-position, and branched isopropyl-methyl sulfamoyl group.

- Key Differences: Increased lipophilicity due to chlorine and bulky isopropyl group.

- Applications : Likely optimized for enhanced membrane permeability in drug design .

N,N-Diethyl-5-Fluoro-2-Methoxybenzenesulfonamide

- Structure : Methoxy at the 2-position and diethyl sulfamoyl group.

- Key Differences :

- Methoxy’s electron-donating effect alters electronic density compared to fluorine.

- Diethyl groups increase hydrophobicity versus dimethyl in the target compound.

- Physicochemical Impact : Higher logP value (estimated ~2.5) due to alkyl chains .

Fluorinated Benzamide Derivatives

5-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-yl)-2-Fluoro-N,N-Dimethylbenzamide

- Structure: Imidazolidinone ring replaces the sulfamoyl group.

- Synthesis : Requires Cu2O catalysis at 150°C, indicating higher reactivity than sulfamoyl analogues .

- Interactions : Lacks sulfamoyl’s N–H hydrogen-bonding capacity, relying on carbonyl and fluorine interactions.

2-Fluoro-N,N-Diphenylbenzamide (2FNNDPBA)

Polymorphic and Isostructural Analogues

(Z)-2-Fluoro-N'-Phenylbenzamidamide

- Polymorphism : Exhibits quasi-isostructural polymorphism with C–H⋯F and N–H⋯F interactions dominating packing .

- Comparison : The target compound’s sulfamoyl group may replace N–H⋯F with S–O⋯H interactions, altering lattice energy (estimated ΔGlattice ~2–5 kJ/mol).

(Z)-3-Fluoro-N'-(4-Fluorophenyl)benzimidamide

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | logP (Predicted) | Key Interactions |

|---|---|---|---|

| 2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide | 5-SO2NH2, 2-F, N(CH3)2 | 1.8 | S–O⋯H, C–H⋯F |

| 5-Amino-2-chloro-4-fluoro-N-(N-iPr-Me-sulfamoyl)benzamide | 2-Cl, 5-NH2, SO2N(iPr)(Me) | 2.3 | N–H⋯O, Cl⋯π |

| N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide | 2-OCH3, 5-F, SO2N(Et)2 | 2.5 | OCH3⋯π, C–H⋯O |

| 2-Fluoro-N,N-diphenylbenzamide | N(Ph)2 | 3.1 | π–π stacking, C–H⋯F |

Key Research Findings

- Intermolecular Interactions : The target compound’s sulfamoyl group enables stronger hydrogen bonding (S–O⋯H, ~25 kJ/mol) compared to benzamidamides’ N–H⋯F (~15 kJ/mol) .

- Polymorphism Control: Fluorine position and sulfamoyl substitution reduce quasi-isostructural polymorphism prevalence compared to non-sulfonamide analogues .

- Bioactivity Correlations : Sulfamoyl-containing derivatives show enhanced solubility (logS ≈ −3.5) over diphenyl analogues (logS ≈ −4.2), critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfamoyl groups are typically introduced using sulfamoyl chloride derivatives under anhydrous conditions. Optimization involves controlling temperature (e.g., reflux in 1,2-dichloroethane at 51°C) and using catalysts like DMF to enhance reaction efficiency . Yield improvements may require stoichiometric adjustments (e.g., oxalyl chloride in excess for acyl chloride formation) and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

- Methodology :

- NMR : and NMR are critical for verifying fluorine positioning and dimethylamide substitution. For instance, chemical shifts near -110 ppm indicate para-fluoro substitution .

- FT-IR : Stretching vibrations at ~1700 cm confirm the carbonyl group (C=O), while sulfonamide S=O stretches appear at ~1350-1300 cm .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for isolating the compound. HPLC with C18 columns (gradient: acetonitrile/water with 0.1% TFA) can resolve impurities, as demonstrated for structurally similar sulfonamides .

Advanced Research Questions

Q. How do intermolecular interactions (C–H⋯F, π-π stacking) influence the crystallographic packing of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals quasi-isostructural polymorphism. Energy framework analysis (using CrystalExplorer) quantifies interaction hierarchies, where C–H⋯F contacts (2.3–2.5 Å) stabilize the lattice. Comparative studies with analogues (e.g., 2-fluoro-N′-phenyl benzamidamide) show that fluorine’s electronegativity directs molecular alignment .

Q. What computational strategies (DFT, QSPR) predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability. For example, sulfamoyl and fluoro groups reduce band gaps (~4.5 eV), enhancing NLO activity. Solvent effects (PCM model) refine dipole moment predictions .

Q. How does structural modification (e.g., substituent variation) affect the compound’s bioactivity in glucocorticoid receptor modulation?

- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., replacing dimethylamide with thiadiazole) and testing via radioligand binding assays. Pharmacokinetic parameters (logP, metabolic stability) are evaluated using in vitro hepatocyte models. For example, fluorination at the 2-position enhances receptor affinity by 10-fold compared to non-fluorinated analogues .

Q. What are the challenges in analyzing sulfamoyl group stability under hydrolytic or oxidative conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., sulfonic acids). Hydrolysis rates are pH-dependent: acidic conditions (pH 3) cleave sulfamoyl bonds faster than neutral buffers. Oxidative pathways (HO) generate sulfonic acids, identifiable via NMR peak shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.